PNU-74654

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

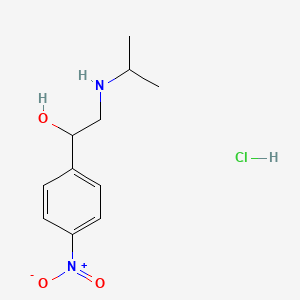

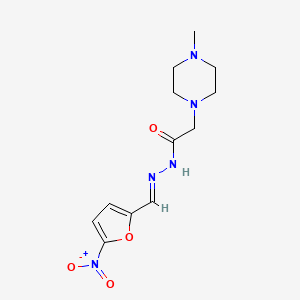

PNU 74654 は、Wnt/β-カテニンシグナル経路の阻害剤として知られる合成化合物です。この経路は、細胞増殖、分化、および移動を含むさまざまな細胞プロセスにおいて重要です。 PNU 74654 は、β-カテニンとT細胞因子4(Tcf4)の相互作用を阻害する能力のために、特に癌治療における潜在的な治療用途について広範に研究されてきました .

科学的研究の応用

PNU 74654 has a wide range of scientific research applications:

Cancer Research: PNU 74654 has shown potential in inhibiting the proliferation and migration of cancer cells, particularly in pancreatic and liver cancers. .

Developmental Biology: The compound is used to study the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration.

Neurodegenerative Diseases: Research has explored the potential of PNU 74654 in treating neurodegenerative diseases by modulating the Wnt/β-catenin pathway.

Stem Cell Research: PNU 74654 is used to investigate the differentiation and proliferation of stem cells, providing insights into stem cell biology and potential therapeutic applications.

作用機序

PNU 74654 は、Wnt/β-カテニンシグナル経路を阻害することにより効果を発揮します。これは、β-カテニンとT細胞因子4(Tcf4)の相互作用を特異的にブロックし、細胞増殖と生存に関与する標的遺伝子の転写を阻止します。 この阻害は、細胞生存率の低下、アポトーシスの誘導、および細胞移動の抑制につながります .

類似の化合物との比較

PNU 74654 は、β-カテニンとT細胞因子4の相互作用を特異的に阻害する点でユニークです。類似の化合物には、次のようなものがあります。

ICG-001: Wnt/β-カテニン経路の別の阻害剤ですが、β-カテニンとCREB結合タンパク質(CBP)の相互作用を標的にします。

XAV939: タンキラーゼを阻害することにより、アクシンの安定化とβ-カテニンシグナルの抑制につながります。

PNU 74654 は、その特異的な作用機序とさまざまな疾患における潜在的な治療用途により際立っています。

生化学分析

Biochemical Properties

PNU-74654 functions primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by blocking the interaction between β-catenin and T cell factor (TCF), thereby preventing the transcription of Wnt target genes . This compound interacts with various biomolecules, including β-catenin and TCF, to exert its inhibitory effects. The nature of these interactions involves binding to β-catenin, which disrupts its ability to form a complex with TCF, ultimately inhibiting downstream signaling .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines . For instance, in pancreatic cancer cells, this compound treatment results in G1 phase arrest, downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and upregulation of p27 . Additionally, it inhibits the epithelial-mesenchymal transition (EMT) by increasing E-cadherin levels and decreasing N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α) . These effects collectively contribute to the suppression of cancer cell proliferation, migration, and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-catenin, which prevents the formation of the β-catenin/TCF complex . This inhibition disrupts the transcriptional activity of Wnt target genes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to impair the NF-κB pathway, further contributing to its anti-tumor effects . The compound’s ability to modulate G1/S regulatory proteins and inhibit EMT underscores its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored under appropriate conditions, such as at -20°C and under desiccating conditions . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells . Long-term studies have demonstrated its sustained impact on cellular function, including the inhibition of EMT and suppression of β-catenin accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cell proliferation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose . Studies have shown that this compound can enhance the chemosensitivity of cancer cells, suggesting its potential use in combination with other therapeutic agents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and apoptosis. It interacts with enzymes and cofactors that modulate the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, this compound disrupts the transcription of genes involved in cell cycle regulation and survival . This disruption affects metabolic flux and metabolite levels, contributing to its anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to β-catenin, which facilitates its inhibitory effects on the Wnt/β-catenin pathway . Studies have shown that this compound can effectively reach its target sites within cells, ensuring its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . Its activity is directed towards inhibiting the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes . This subcellular localization is crucial for its function as a Wnt signaling pathway inhibitor and its ability to modulate cellular processes involved in cancer progression .

準備方法

合成経路および反応条件

PNU 74654 は、特定の試薬と条件を伴う一連の化学反応によって合成されます。合成には通常、次の手順が含まれます。

コア構造の形成: PNU 74654 のコア構造は、特定の芳香族化合物の縮合を含む多段階反応によって形成されます。

官能基の修飾: 目的の化学的特性を実現するために、さまざまな官能基が導入または修飾されます。これには、ニトロ化、還元、およびアルキル化などの反応が含まれる場合があります。

工業生産方法

PNU 74654 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境的配慮のために最適化されています。 大規模反応器と自動化システムが採用され、一貫した品質と高収率が保証されます .

化学反応の分析

反応の種類

PNU 74654 は、次のようなさまざまな化学反応を起こします。

酸化: PNU 74654 は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は官能基を修飾して、異なる誘導体につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主な製品

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります .

科学研究の用途

PNU 74654 は、幅広い科学研究の用途があります。

癌研究: PNU 74654 は、特に膵臓癌および肝臓癌において、癌細胞の増殖と移動を阻害する可能性を示しています。 .

発生生物学: この化合物は、胚発生および組織再生において重要な役割を果たすWnt/β-カテニンシグナル経路を研究するために使用されます.

神経変性疾患: 研究では、Wnt/β-カテニン経路を調節することにより、神経変性疾患の治療におけるPNU 74654 の可能性を探ってきました.

幹細胞研究: PNU 74654 は、幹細胞の分化と増殖を調査するために使用され、幹細胞生物学と潜在的な治療用途に関する洞察を提供しています.

類似化合物との比較

PNU 74654 is unique in its specific inhibition of the β-catenin and T cell factor 4 interaction. Similar compounds include:

ICG-001: Another inhibitor of the Wnt/β-catenin pathway, but it targets the interaction between β-catenin and CREB-binding protein (CBP).

XAV939: Inhibits tankyrase, leading to the stabilization of axin and suppression of β-catenin signaling.

PNU 74654 stands out due to its specific mechanism of action and its potential therapeutic applications in various diseases.

特性

CAS番号 |

113906-27-7 |

|---|---|

分子式 |

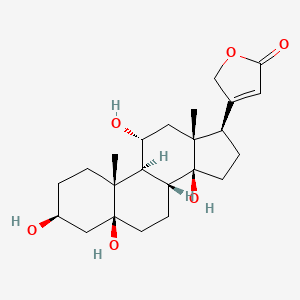

C19H16N2O3 |

分子量 |

320.3 g/mol |

IUPAC名 |

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide |

InChI |

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13- |

InChIキー |

JJEDWBQZCRESJL-MOSHPQCFSA-N |

SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

異性体SMILES |

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

正規SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide PNU-74654 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

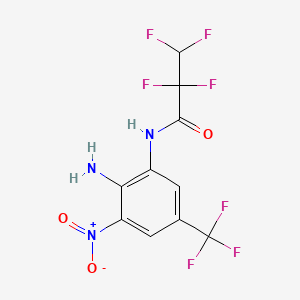

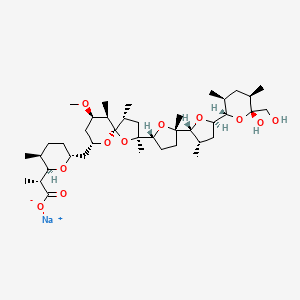

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)

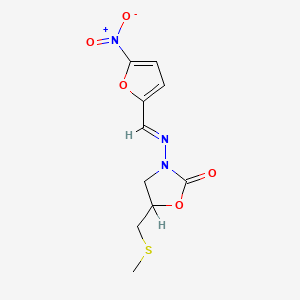

![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)

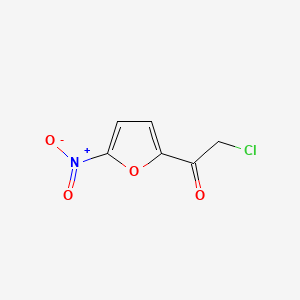

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)